molecular formula C16H13FN2O2S B2495488 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide CAS No. 922375-64-2

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide

Cat. No.: B2495488
CAS No.: 922375-64-2
M. Wt: 316.35
InChI Key: LSYJQYYMFUJZSV-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane carboxamide core with substituents including a fluorobenzo[d]thiazole and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropane carboxamide core, followed by the introduction of the fluorobenzo[d]thiazole and furan-2-ylmethyl groups through nucleophilic substitution reactions. Reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group on the benzo[d]thiazole can be reduced to an amine.

    Substitution: Halogen atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of benzo[d]thiazole.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzo[d]thiazole moiety can enhance binding affinity to certain biological targets, while the furan-2-ylmethyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide
  • N-(4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide

Uniqueness

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide is unique due to the presence of the fluorine atom on the benzo[d]thiazole ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c17-12-4-1-5-13-14(12)18-16(22-13)19(15(20)10-6-7-10)9-11-3-2-8-21-11/h1-5,8,10H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYJQYYMFUJZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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